{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol
Description
Properties
IUPAC Name |
[4-[2-(2-methoxyethoxy)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDWDXBVVTXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis: Alkylation of 4-Hydroxybenzyl Alcohol
The most widely documented method involves a two-step Williamson ether synthesis. In this approach, 4-hydroxybenzyl alcohol reacts with 1-bromo-2-(2-methoxyethoxy)ethane under basic conditions to install the polyether chain.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the phenolic oxygen of 4-hydroxybenzyl alcohol attacks the bromoether. Key parameters include:
Optimization and Yield
Ronconi et al. (2008) reported an 80% yield using this method. Critical factors for optimization include:
- Solvent Choice : Acetonitrile outperforms dimethylformamide (DMF) or tetrahydrofuran (THF) due to superior solubility of K₂CO₃.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Table 1: Williamson Ether Synthesis Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | Maximizes SN2 |
| Solvent | Acetonitrile | Enhances kinetics |
| Reaction Time | 18 hours | 80% yield |
| Workup | Aqueous extraction + column | >95% purity |
Tosylate Intermediate Route
An alternative strategy employs a tosylate derivative for ether formation, leveraging better leaving-group reactivity. This method is described in patents and synthesis guides.
Synthesis of Tosylate Precursor
Triethylene glycol monomethyl ether is converted to 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate via tosylation:
Nucleophilic Substitution with 4-Hydroxybenzyl Alcohol
The tosylate intermediate reacts with 4-hydroxybenzyl alcohol under mild basic conditions:
- Base : Sodium hydride (NaH) in THF.
- Temperature : Room temperature, 30 minutes.
- Yield : ~70% after purification.
Table 2: Tosylate Route Efficiency
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Tosylation | 85% | 90% |
| Substitution | 70% | 88% |
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers stereochemical control, though its use for this compound is less common. A modified protocol involves:
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Williamson Ether | 80% | Low | High | >95% |
| Tosylate Route | 70% | Medium | Moderate | 88% |
| Mitsunobu Reaction | 65% | High | Low | 90% |
Key Findings :
- The Williamson method is optimal for industrial-scale synthesis due to cost-effectiveness and high yield.
- The Tosylate route suits lab-scale production where intermediate isolation is required.
- Mitsunobu conditions are less favorable due to reagent costs and lower yields.
Advanced Purification Techniques
Post-synthesis purification is critical for removing polyether byproducts. Effective methods include:
Chemical Reactions Analysis
Types of Reactions
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde or 4-[2-(2-Methoxyethoxy)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(2-Methoxyethoxy)ethoxy]phenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Positional Isomerism : The placement of substituents (e.g., 3-methoxy vs. 4-methoxy) significantly impacts electronic properties and reactivity. For example, the 3-methoxy analog () may exhibit steric hindrance in reactions compared to the para-substituted target compound .
- Chain Length: Compounds with shorter chains (e.g., 2-(4-Methoxyphenyl)ethanol) lack the ethoxyethoxy extension, reducing solubility in polar solvents compared to the target compound .
Physical and Chemical Properties
- Solubility: The ethoxyethoxy chain in the target compound enhances hydrophilicity compared to simpler analogs like 2-(4-Methoxyphenyl)ethanol, which is soluble in DMSO and methanol but less so in water .
- Reactivity: Analogs with epoxy groups (e.g., 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol, ) exhibit ring-opening reactivity, unlike the target compound .
Biological Activity
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol, also referred to as 3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenylmethanol, is a complex organic compound characterized by a phenolic structure with multiple ether linkages. Its molecular formula is C₁₄H₁₈O₅, which highlights its potential for diverse biological activities due to the presence of functional groups that can interact with various biological targets.
Chemical Structure and Properties
The compound features a branched ether chain attached to a phenolic moiety, which enhances its solubility and bioactivity compared to simpler phenolic compounds. The structural complexity may facilitate unique interactions within biological systems, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₅ |
| Molecular Weight | 270.29 g/mol |
| Functional Groups | Ether, Hydroxyl |
Antioxidant Activity
Phenolic compounds are widely recognized for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. Preliminary studies suggest that this compound may exhibit significant antioxidant activity, potentially contributing to cellular protection against oxidative damage.
Antimicrobial Properties
Research indicates that compounds with ether and phenolic structures often possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. While specific data on this compound's efficacy is limited, similar compounds have shown promising results in inhibiting microbial growth.
Pharmacological Effects
The pharmacological potential of this compound is underscored by its structural similarity to other bioactive compounds. Similar derivatives have been investigated for their roles in treating conditions such as inflammation and cancer. The presence of multiple ether linkages may enhance the compound's pharmacokinetic properties, including absorption and distribution within biological systems .
Study on Antioxidant Properties
A study focused on the antioxidant capacity of phenolic compounds found that derivatives similar to this compound effectively reduced oxidative stress markers in vitro. The compound demonstrated a dose-dependent effect on scavenging reactive oxygen species (ROS), indicating its potential utility in formulations aimed at mitigating oxidative damage in cells.
Antimicrobial Efficacy
In a comparative analysis of various phenolic ethers, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, suggesting its possible application in developing antimicrobial agents .
Toxicity and Safety Profile
Toxicological evaluations reveal that compounds related to this compound generally exhibit low acute toxicity. For instance, the oral LD50 values for structurally similar compounds have been reported at approximately 11,800 mg/kg in rats, indicating a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol, and how can purity be optimized?
The compound is synthesized via reduction of ester precursors. A typical method involves reducing 3-methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzoic acid methyl ester using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the primary alcohol. For high purity (>95%), column chromatography with ethyl acetate/hexane gradients is recommended. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.3–3.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 269.2). Comparative analysis with similar ether-alcohols (e.g., 2-(2-methoxyethoxy)ethanol) helps resolve overlapping signals .
Q. How does the hydroxyl group in this compound participate in oxidation reactions?
The benzylic alcohol undergoes oxidation with KMnO₄ or CrO₃ to form {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}carbaldehyde or benzoic acid derivatives. Solvent choice (e.g., acetone for KMnO₄, dichloromethane for CrO₃) impacts reaction efficiency. Kinetic studies show tertiary alcohols in similar structures resist oxidation, highlighting the reactivity of this primary alcohol .
Advanced Research Questions
Q. What methodologies enable regioselective functionalization of the aromatic ring in this compound?
Electrophilic aromatic substitution (EAS) is limited due to electron-donating methoxy and ethoxy groups. Directed ortho-metalation (DoM) using n-BuLi and tetramethylethylenediamine (TMEDA) allows selective introduction of substituents (e.g., halogens, nitro groups) at the para position relative to the hydroxymethyl group. Computational modeling (DFT) predicts activation barriers for competing pathways .
Q. How does this compound compare to morpholine- or piperidine-containing analogs in biological activity?
Structural analogs with azepane or morpholine rings (e.g., [4-(2-morpholin-4-ylethoxy)phenyl]methanol) exhibit stronger antimicrobial and anticancer activity due to enhanced membrane permeability and target binding. The absence of a nitrogen heterocycle in the target compound reduces cytotoxicity but improves solubility, making it suitable for drug delivery systems .
Q. What role does this compound play in polymer chemistry or materials science?
The multiple ether linkages enable its use as a monomer in polyether synthesis. Ring-opening polymerization (ROP) with epoxides yields hydrophilic polymers with tunable glass transition temperatures (Tg). Applications include biodegradable hydrogels and pH-responsive drug carriers. Comparative thermogravimetric analysis (TGA) shows degradation onset at 220°C, suitable for processing below 200°C .
Q. How can contradictions in reported bioactivity data for similar compounds be resolved?
Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., MTT assays in HEK-293 and MCF-7 cells) and structural-activity relationship (SAR) studies clarify mechanisms. For example, replacing the terminal methoxy group with fluorine enhances antiproliferative effects by 40% in breast cancer models .
Methodological Guidance
Q. What strategies mitigate side reactions during ether bond formation in related syntheses?
Q. How can computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding to enzymes like cyclooxygenase-2 (COX-2). Parameterization using CHARMM force fields predicts hydrogen bonding with active-site residues (e.g., Arg120). Validate predictions with surface plasmon resonance (SPR) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
